Pentafluorobenzoic anhydride

Description

The exact mass of the compound Pentafluorobenzoic anhydride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pentafluorobenzoic anhydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pentafluorobenzoic anhydride including the price, delivery time, and more detailed information at info@benchchem.com.

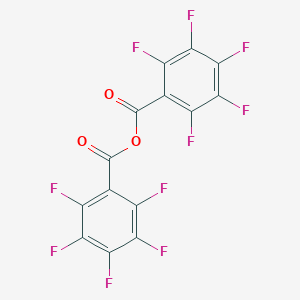

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorobenzoyl) 2,3,4,5,6-pentafluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14F10O3/c15-3-1(4(16)8(20)11(23)7(3)19)13(25)27-14(26)2-5(17)9(21)12(24)10(22)6(2)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCIWPHADHBSOS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)OC(=O)C2=C(C(=C(C(=C2F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14F10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166764 | |

| Record name | Pentafluorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15989-99-8 | |

| Record name | Pentafluorobenzoic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015989998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluorobenzoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5,6-Pentafluorobenzoic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Pentafluorobenzoic anhydride CAS number and properties

An In-Depth Technical Guide to Pentafluorobenzoic Anhydride for Researchers and Drug Development Professionals

Introduction

Pentafluorobenzoic anhydride (PFBA) is a highly reactive acylating and derivatizing agent extensively utilized in organic synthesis and analytical chemistry. Its unique properties, stemming from the presence of a perfluorinated phenyl ring, make it an invaluable tool for researchers, particularly in the fields of drug development and lipid analysis. This guide provides a comprehensive overview of PFBA, including its chemical and physical characteristics, synthesis, core applications, and detailed experimental protocols.

Chemical and Physical Properties

Pentafluorobenzoic anhydride is a white crystalline solid at room temperature. The electron-withdrawing nature of the five fluorine atoms on the aromatic rings significantly enhances the electrophilicity of the carbonyl carbons, making it a powerful acylating agent.[1][2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15989-99-8 | [3][4] |

| Molecular Formula | C₁₄F₁₀O₃ | [3][5] |

| Molecular Weight | 406.13 g/mol | [3][4] |

| Melting Point | 66-70 °C | [3][4] |

| Boiling Point | 416.6 °C at 760 mmHg | [3][4] |

| Density | 1.774 g/cm³ | [3][4] |

| Flash Point | 198.5 °C | [3][4] |

| Appearance | White crystalline powder | [6][7] |

| Solubility | Very soluble in water | [6] |

Synthesis of Pentafluorobenzoic Anhydride

Pentafluorobenzoic anhydride is typically synthesized from pentafluorobenzoic acid.[8] A common laboratory-scale method involves the dehydration of pentafluorobenzoic acid using a coupling agent such as dicyclohexylcarbodiimide (DCC).[9] Another approach is the reaction of pentafluorobenzoic acid with acetic anhydride.[8]

Core Applications in Research and Development

The primary utility of pentafluorobenzoic anhydride lies in its role as a potent acylating agent.[10] This reactivity is exploited in two main areas: as a derivatizing agent for analytical purposes and as a reagent in the synthesis of complex molecules.

Derivatizing Agent for Gas Chromatography (GC)

Pentafluorobenzoic anhydride is a superior derivatizing agent for compounds containing hydroxyl, thiol, and amino groups, such as alcohols, fatty acids, and lipids.[3][10] The introduction of the pentafluorobenzoyl group enhances the volatility and thermal stability of the analyte, improving its chromatographic behavior. Furthermore, the highly electronegative fluorine atoms make the derivative exceptionally sensitive to electron capture detection (ECD), a highly sensitive detection method in GC.[3]

Acylating Agent in Organic Synthesis

In organic synthesis, acid anhydrides are valuable reagents for acylation reactions.[1] Pentafluorobenzoic anhydride is used to introduce the pentafluorobenzoyl moiety into molecules, which can be a key step in the synthesis of pharmaceuticals and advanced materials.[7][11] The pentafluorophenyl group can impart unique properties to the final product, such as increased lipophilicity and metabolic stability.[7]

Experimental Protocol: Derivatization of Alcohols for GC-ECD Analysis

This protocol describes a general procedure for the derivatization of a primary or secondary alcohol with pentafluorobenzoic anhydride for subsequent analysis by gas chromatography with electron capture detection.

Materials:

-

Pentafluorobenzoic anhydride (PFBA)

-

Alcohol sample

-

Anhydrous toluene

-

Anhydrous pyridine (catalyst)

-

Hexane (for extraction)

-

Deionized water

-

Vials with Teflon-lined caps

Procedure:

-

Sample Preparation: In a clean, dry vial, dissolve a known amount of the alcohol sample in a small volume of anhydrous toluene.

-

Reagent Addition: Add a molar excess of pentafluorobenzoic anhydride to the vial.

-

Catalyst Addition: Add a catalytic amount of anhydrous pyridine.

-

Reaction: Cap the vial tightly and heat at 60-70 °C for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC) or a preliminary GC analysis.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Add deionized water to quench any unreacted anhydride.

-

Extract the pentafluorobenzoyl ester into hexane.

-

Wash the organic layer with deionized water to remove any remaining pyridine and pentafluorobenzoic acid.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Analysis: The resulting hexane solution containing the derivatized alcohol can be directly injected into the GC-ECD system for analysis.

Safety and Handling

Pentafluorobenzoic anhydride is an irritant to the eyes, respiratory system, and skin.[4] It is crucial to handle this reagent in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[4] Store the reagent in a tightly closed container in a cool, dry place.

Conclusion

Pentafluorobenzoic anhydride is a versatile and powerful reagent for researchers in organic synthesis and analytical chemistry. Its strong acylating properties and the unique characteristics imparted by the pentafluorophenyl group make it an excellent choice for derivatization in sensitive analytical techniques like GC-ECD and for the synthesis of novel molecules in drug discovery and materials science. Proper handling and understanding of its reactivity are essential for its safe and effective use in the laboratory.

References

- Chemsrc. (2025, August 27). 2 3 4 5 6-pentafluorobenzoic anhydride | CAS#:15989-99-8.

- Chemical-Suppliers. (n.d.). 2,3,4,5,6-Pentafluorobenzoic anhydride | CAS 15989-99-8.

- ChemicalBook. (n.d.). 2 3 4 5 6-PENTAFLUOROBENZOIC ANHYDRIDE synthesis.

- CHEMICAL POINT. (n.d.). 2,3,4,5,6-Pentafluorobenzoic anhydride.

- chemBlink. (n.d.). SDS of 2 3 4 5 6-Pentafluorobenzoic Anhydride, Safety Data Sheets, CAS 15989-99-8.

- FUJIFILM Wako Chemicals. (n.d.). 2,3,4,5,6-Pentafluorobenzoic Anhydride.

- Weintraub, S. T., Satsangi, R. K., Simmons, A. M., Williams, R. F., & Pinckard, R. N. (1993). Synthesis of pentafluorobenzoic anhydride: a superior derivatizing agent for lipids. Analytical Chemistry, 65(17), 2400-2402.

- ACS Publications. (1993). Synthesis of pentafluorobenzoic anhydride: a superior derivatizing agent for lipids. Analytical Chemistry.

- ChemicalBook. (n.d.). 2,3,4,5,6-Pentafluorobenzoic acid(602-94-8).

- Chem-Impex. (n.d.). Pentafluorobenzoic acid.

- Fisher Scientific. (2015, June 8). SAFETY DATA SHEET - Pentafluorobenzoic acid.

- Thermo Fisher Scientific. (2015, June 8). SAFETY DATA SHEET - Pentafluorobenzoic acid.

- PubChem. (n.d.). Pentafluorobenzoic acid | C7HF5O2 | CID 11770.

- Wikipedia. (n.d.). Pentafluorobenzoic acid.

- Ossila. (n.d.). Pentafluorobenzoic acid | CAS 602-94-8.

- Sigma-Aldrich. (2024, September 30). SAFETY DATA SHEET.

- TCI Chemicals. (n.d.). SAFETY DATA SHEET.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pentafluorobenzoic Acid: A Key Enabler in Material Science Innovation.

- ACS Publications. (1951). Pentafluorobenzoic Acid. Journal of the American Chemical Society.

- Longdom Publishing. (n.d.). Anhydrides in Organic Chemistry: Examination of Structure, Reactivity, and Applications.

- Wikipedia. (n.d.). Organic acid anhydride.

Sources

- 1. longdom.org [longdom.org]

- 2. Organic acid anhydride - Wikipedia [en.wikipedia.org]

- 3. 2 3 4 5 6-pentafluorobenzoic anhydride | CAS#:15989-99-8 | Chemsrc [chemsrc.com]

- 4. 2,3,4,5,6-Pentafluorobenzoic anhydride | CAS 15989-99-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. SDS of 2 3 4 5 6-Pentafluorobenzoic Anhydride, Safety Data Sheets, CAS 15989-99-8 - chemBlink [chemblink.com]

- 6. 2,3,4,5,6-Pentafluorobenzoic acid(602-94-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2 3 4 5 6-PENTAFLUOROBENZOIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 15989-99-8・2,3,4,5,6-Pentafluorobenzoic Anhydride・169-26301・165-26303[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

The Synthesis of Pentafluorobenzoic Anhydride: A Comprehensive Technical Guide for Researchers

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. Pentafluorobenzoic acid, a key building block in this arena, is often activated for coupling reactions through its conversion to the corresponding anhydride. This in-depth technical guide provides a comprehensive overview of the synthesis of pentafluorobenzoic anhydride from pentafluorobenzoic acid, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and critical considerations for purification and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically rigorous resource for the preparation of this versatile reagent.

Introduction: The Strategic Importance of Pentafluorobenzoic Anhydride

Pentafluorobenzoic anhydride serves as a highly reactive acylating agent, enabling the introduction of the pentafluorobenzoyl moiety into a wide array of nucleophiles, including alcohols, amines, and thiols. The resulting pentafluorobenzoyl esters and amides are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the perfluorinated aromatic ring. These include enhanced thermal stability, increased lipophilicity, and altered electronic characteristics, which can profoundly impact a molecule's biological activity, metabolic stability, and material properties. The anhydride is often preferred over the corresponding acid chloride due to its solid nature, ease of handling, and generally milder reaction conditions.

Synthetic Approaches: A Comparative Analysis

The synthesis of pentafluorobenzoic anhydride from its parent carboxylic acid is fundamentally a dehydration reaction. Two prevalent methods dominate the landscape, each with its own set of advantages and disadvantages: the use of trifluoroacetic anhydride (TFAA) and the application of dicyclohexylcarbodiimide (DCC).

Dehydration using Trifluoroacetic Anhydride (TFAA)

Trifluoroacetic anhydride is a powerful dehydrating agent that reacts with carboxylic acids to form a mixed anhydride, which then disproportionates to the desired symmetric anhydride and trifluoroacetic acid.

Mechanism: The reaction proceeds through a nucleophilic attack of the carboxylic acid oxygen onto one of the carbonyl carbons of TFAA. This forms a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion and forming a mixed anhydride. Subsequent reaction with another molecule of pentafluorobenzoic acid leads to the formation of pentafluorobenzoic anhydride and trifluoroacetic acid. The highly electron-withdrawing nature of the trifluoromethyl groups in TFAA makes its carbonyl carbons exceptionally electrophilic, driving the reaction forward.

Advantages:

-

High reactivity and rapid reaction times.

-

Volatile byproducts (trifluoroacetic acid) are relatively easy to remove.

Disadvantages:

-

TFAA is highly corrosive, moisture-sensitive, and toxic.[1][2][3]

-

Requires strictly anhydrous conditions.

Dehydration using Dicyclohexylcarbodiimide (DCC)

Dicyclohexylcarbodiimide is a widely used coupling agent that facilitates the dehydration of carboxylic acids to form anhydrides.[4]

Mechanism: The reaction is initiated by the protonation of the carbodiimide nitrogen by the carboxylic acid, followed by the nucleophilic attack of the carboxylate onto the central carbon of the DCC. This forms a highly reactive O-acylisourea intermediate. A second molecule of the carboxylic acid then attacks this intermediate, leading to the formation of the anhydride and the insoluble byproduct, dicyclohexylurea (DCU).

Advantages:

-

Milder reaction conditions compared to TFAA.

-

The primary byproduct, DCU, is largely insoluble in most organic solvents, facilitating its removal by filtration.[5]

Disadvantages:

-

DCC is a potent skin sensitizer and should be handled with extreme care.[5][6]

-

Removal of residual soluble DCU can sometimes be challenging and may require recrystallization.

Experimental Protocols

The following protocols are provided as a detailed guide for the synthesis of pentafluorobenzoic anhydride. Adherence to safety precautions is paramount.

Safety Precautions

-

Pentafluorobenzoic Acid: Causes skin and serious eye irritation.[7][8] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Trifluoroacetic Anhydride (TFAA): Reacts violently with water.[1][3] It is highly corrosive and causes severe burns. It is also harmful if inhaled.[1][2][3] All manipulations must be conducted in a fume hood, and a face shield is recommended in addition to standard PPE. Ensure all glassware is scrupulously dried.

-

Dicyclohexylcarbodiimide (DCC): A potent sensitizer that can cause severe allergic skin reactions upon contact.[5][6] It is also toxic if it comes into contact with the skin and can cause serious eye damage.[5][6] Weigh and handle DCC exclusively in a fume hood, and avoid inhalation of the dust.

-

Solvents: Dichloromethane is a suspected carcinogen. Hexane is flammable. Handle all organic solvents in a well-ventilated fume hood.

Protocol 1: Synthesis using Trifluoroacetic Anhydride

This protocol is adapted from established procedures for anhydride synthesis using TFAA.[7]

Materials:

-

Pentafluorobenzoic acid (2.00 g, 9.43 mmol)

-

Trifluoroacetic anhydride (1.3 mL, 9.43 mmol)

-

Anhydrous dichloromethane (20 mL)

Procedure:

-

To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add pentafluorobenzoic acid.

-

Add anhydrous dichloromethane to dissolve the acid.

-

Slowly add trifluoroacetic anhydride to the stirred solution at room temperature.

-

Heat the reaction mixture to reflux (approximately 40 °C) and maintain for 2 hours.

-

Allow the reaction to cool to room temperature.

-

Remove the solvent and excess trifluoroacetic acid under reduced pressure using a rotary evaporator.

-

The resulting crude solid is then purified by recrystallization.

Protocol 2: Synthesis using Dicyclohexylcarbodiimide (DCC)

This protocol is based on general procedures for DCC-mediated anhydride formation.[5]

Materials:

-

Pentafluorobenzoic acid (2.00 g, 9.43 mmol)

-

Dicyclohexylcarbodiimide (0.97 g, 4.72 mmol)

-

Anhydrous dichloromethane (25 mL)

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve pentafluorobenzoic acid in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve dicyclohexylcarbodiimide in a minimal amount of anhydrous dichloromethane.

-

Slowly add the DCC solution to the stirred solution of pentafluorobenzoic acid at 0 °C over 15 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Further purification is achieved by recrystallization.

Purification by Recrystallization

Procedure:

-

Dissolve the crude pentafluorobenzoic anhydride in a minimum amount of hot hexane.

-

Allow the solution to cool slowly to room temperature, during which time crystals of the anhydride will form.

-

Further cool the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold hexane.

-

Dry the crystals under high vacuum.

Characterization and Data

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Appearance | White crystalline solid |

| Melting Point | 66-68 °C |

| Yield (TFAA method) | Typically >90% |

| Yield (DCC method) | Typically 85-95% |

Infrared (IR) Spectroscopy: Pentafluorobenzoic anhydride exhibits two characteristic strong carbonyl (C=O) stretching bands due to symmetric and asymmetric stretching modes.[9][10][11][12]

-

Asymmetric C=O stretch: ~1820 cm⁻¹

-

Symmetric C=O stretch: ~1750 cm⁻¹

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for the characterization of fluorinated compounds.[2][6] The spectrum of pentafluorobenzoic anhydride will show three distinct signals corresponding to the ortho, meta, and para fluorine atoms. The chemical shifts are typically reported relative to a reference standard such as CFCl₃.

-

Ortho-F: ~ -140 ppm

-

Para-F: ~ -150 ppm

-

Meta-F: ~ -160 ppm

Note: Exact chemical shifts can vary depending on the solvent and the reference standard used.

Conclusion and Outlook

The synthesis of pentafluorobenzoic anhydride from pentafluorobenzoic acid is a straightforward yet critical transformation for accessing a versatile acylating agent. Both the trifluoroacetic anhydride and dicyclohexylcarbodiimide methods are effective, with the choice often depending on the scale of the reaction, available equipment, and safety considerations. The TFAA method is rapid and high-yielding, while the DCC method offers milder conditions. Careful execution of the experimental protocols and rigorous purification are key to obtaining high-purity material. As the demand for sophisticated fluorinated molecules continues to grow in drug discovery and materials science, the reliable synthesis of key intermediates like pentafluorobenzoic anhydride will remain a cornerstone of innovation.

References

-

Fluorine-19 nuclear magnetic resonance spectroscopy. (2023, December 2). In Wikipedia. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoroacetic anhydride. Retrieved from [Link]

-

Organic Syntheses. (n.d.). VINYL TRIFLUOROMETHANESULFONATES: 2,2-DIMETHYLPROPYLIDENEMETHYL TRIFLUOROMETHANESULFONATE. Retrieved from [Link]

-

Wikipedia. (2023, November 29). Trifluoroacetic anhydride. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1104 - Dicyclohexylcarbodiimide (DCC). Retrieved from [Link]

-

Organic Syntheses. (n.d.). ACID ANHYDRIDES. Retrieved from [Link]

- Wall, L. A., & Pummer, W. J. (1962). Reactions of Pentafluorohalobenzenes. Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 66A(4), 309–313.

-

Smith, B. C. (2018, March 1). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

- Stang, P. J., & Treptow, T. E. (1980).

-

LibreTexts Chemistry. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ResearchGate. (n.d.). IR spectrum in the carbonyl stretching region for gaseous CH3OC(O)SSCF3 at 7.2 mbar. Retrieved from [Link]

- Google Patents. (n.d.). US4595541A - Process for the preparation of trifluoroacetic anhydride.

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

-

CHEM 2325 Module 24: IR Spectra of Carboxylic Acid Derivates. (2024, June 17). YouTube. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

- Crabtree, D. V., Adler, A. J., & Handelman, G. J. (1989). Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography.

-

Organic Syntheses. (n.d.). BENZOIC ANHYDRIDE. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). The Recrystallization of Benzoic Acid. Retrieved from [Link]

- Lu, Y., et al. (2022). A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride. ACS Omega, 7(38), 34691–34698.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]

- 4. A Facile Synthetic Method for Anhydride from Carboxylic Acid with the Promotion of Triphenylphosphine Oxide and Oxaloyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 7. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 8. Anhydride synthesis [organic-chemistry.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spcmc.ac.in [spcmc.ac.in]

- 12. youtube.com [youtube.com]

The Researcher's Guide to Pentafluorobenzoic Anhydride: A Versatile Reagent for High-Sensitivity Analysis and Synthesis

Introduction: Unveiling the Power of Fluorination

In the landscape of modern chemical research, the demand for reagents that offer high reactivity, specificity, and enable ultra-sensitive detection is paramount. Pentafluorobenzoic anhydride (PFBAA) has emerged as a cornerstone reagent, particularly valued for its role as a powerful acylating and derivatizing agent. Its structure, featuring a highly electrophilic carbonyl carbon and a perfluorinated aromatic ring, bestows unique chemical properties that are leveraged across diverse scientific disciplines, from analytical chemistry to complex organic synthesis.

The presence of five fluorine atoms on the phenyl ring is the key to its utility. These electron-withdrawing groups create a potent inductive effect, significantly increasing the reactivity of the anhydride towards nucleophiles. Furthermore, the resulting pentafluorobenzoyl (PFB) group is a powerful electrophore, making it exceptionally sensitive to detection by techniques such as Gas Chromatography with Electron Capture Detection (GC-ECD). This guide provides an in-depth exploration of the core applications of PFBAA, offering not just protocols, but the scientific rationale behind its use, empowering researchers to harness its full potential.

Part 1: The Premier Derivatizing Agent for Trace Analysis

The most prominent application of PFBAA is in chemical derivatization, a process that modifies an analyte to improve its suitability for analysis, typically by gas chromatography.[1] Derivatization with PFBAA is essential when dealing with compounds that are non-volatile, thermally unstable, or exhibit a poor response to a specific detector.[2]

The Causality Behind PFBAA's Efficacy in GC-ECD/MS

The primary goal of derivatization with PFBAA is to introduce the pentafluorobenzoyl group onto the analyte. This is achieved through a nucleophilic acyl substitution reaction where a nucleophilic functional group on the analyte (such as a hydroxyl, amino, or thiol group) attacks one of the carbonyl carbons of the anhydride.[3][4]

The advantages conferred by this PFB tag are threefold:

-

Enhanced Volatility: Polar functional groups like -OH and -NH2 engage in hydrogen bonding, which decreases a molecule's volatility and can lead to poor peak shape (tailing) in GC. By converting these groups into the much less polar PFB ester or amide, intermolecular hydrogen bonding is eliminated, increasing volatility and improving chromatographic performance.[2]

-

Improved Thermal Stability: The resulting PFB derivatives are generally more thermally stable than their parent compounds, allowing for higher GC oven temperatures and shorter analysis times without degradation.[2]

-

Exceptional Sensitivity (The Electrophore Effect): This is the most critical advantage. The pentafluorobenzoyl group is a potent electrophore, meaning it has a high affinity for capturing free electrons. The Electron Capture Detector (ECD) is specifically designed to be highly sensitive to electrophoric compounds. When a PFB-derivatized analyte passes through the ECD, it captures electrons from a radioactive source, causing a measurable decrease in the standing current, which is registered as a peak. This allows for the detection of analytes at picogram (10⁻¹² g) or even femtogram (10⁻¹⁵ g) levels.[5] Similarly, in mass spectrometry, PFB derivatives yield stable negative ions, making them ideal for highly sensitive analysis by Electron Capture Negative Ion Chemical Ionization Mass Spectrometry (ECNICI-MS).[6][7]

The following diagram illustrates the general workflow for using PFBAA as a derivatizing agent for subsequent GC analysis.

Caption: General workflow for PFBAA derivatization prior to GC analysis.

Experimental Protocol: Derivatization of Alcohols for GC-ECD Analysis

This protocol provides a robust method for the derivatization of primary and secondary alcohols, adapted from established procedures.[6][7][8]

Materials:

-

Sample containing the alcohol analyte.

-

Pentafluorobenzoic anhydride (PFBAA), high purity.

-

Toluene or Hexane (Anhydrous, GC grade).

-

Pyridine or Triethylamine (optional, as a catalyst/acid scavenger).[1]

-

Deionized water.

-

Nitrogen gas, high purity.

-

Reaction vials (2 mL) with PTFE-lined caps.

-

Heating block or water bath.

-

Vortex mixer.

Methodology:

-

Sample Preparation: Transfer an aliquot (e.g., 100 µL) of the sample extract into a reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to remove all water and protic solvents, as they will react with the PFBAA.

-

Reagent Addition: Add 100 µL of a PFBAA solution (e.g., 10% w/v in toluene) to the dried sample residue. For less reactive alcohols, 10-20 µL of pyridine can be added to catalyze the reaction and neutralize the pentafluorobenzoic acid byproduct.[1]

-

Reaction: Tightly cap the vial and vortex briefly. Place the vial in a heating block set to 60°C for 45 minutes. Optimal conditions may vary depending on the analyte's reactivity and steric hindrance.[7]

-

Work-up: After cooling to room temperature, add 500 µL of hexane and 500 µL of deionized water to the vial. Vortex vigorously for 1 minute to partition the PFB derivative into the organic layer and wash away excess reagent and the byproduct.

-

Sample Collection: Carefully transfer the upper organic layer (hexane) to a clean GC vial. A second wash of the aqueous layer with hexane can be performed to maximize recovery.

-

Analysis: The sample is now ready for injection into the GC-ECD or GC-MS system.

Self-Validation and Trustworthiness: The protocol's integrity is maintained by running a "reagent blank" (all steps without the analyte) to check for interfering peaks from the reagent or solvent. A positive control with a known standard alcohol should also be run to confirm reaction efficiency and establish retention time.

Part 2: Applications in Synthetic Organic Chemistry

Beyond its role in analytical chemistry, PFBAA is a valuable reagent for synthetic chemists, serving as a potent acylating agent and a precursor for specialized molecules.

Acylation and Peptide Synthesis

Acylation is the process of adding an acyl group (R-C=O) to a compound. PFBAA is an effective agent for the pentafluorobenzoylation of alcohols, amines, and phenols under relatively mild conditions.[9][10] This reaction proceeds via a nucleophilic acyl substitution mechanism.

Caption: Mechanism of Nucleophilic Acyl Substitution using PFBAA.

In the context of peptide synthesis, anhydrides can be used to activate the carboxylic acid of an N-protected amino acid, facilitating the formation of a peptide bond with another amino acid or peptide chain.[11] While other reagents like pentafluorophenyl (PFP) esters are very common, the symmetric anhydride method offers a highly reactive intermediate for coupling, especially for sterically hindered or N-alkyl amino acids.[11][12]

Building Block for Advanced Materials and Pharmaceuticals

The pentafluorophenyl group can impart desirable properties to larger molecules, such as enhanced thermal and chemical stability, and unique electronic characteristics.[13] Consequently, PFBAA serves as a key building block in material science for creating high-performance polymers and liquid crystals.[13] In medicinal chemistry and agrochemical research, its parent compound, pentafluorobenzoic acid, is used to synthesize fluorinated compounds with improved efficacy and metabolic stability.[14]

Part 3: Comparative Analysis and Practical Considerations

While PFBAA is a powerful reagent, it is not universally optimal. A comparison with other common acylating agents is crucial for methodological selection.

| Reagent | Target Analytes | Detection | Advantages | Disadvantages |

| Pentafluorobenzoic Anhydride (PFBAA) | Alcohols, Phenols, Amines, Thiols | GC-ECD, GC-NICI-MS | Excellent sensitivity; forms stable derivatives; less corrosive byproduct (acid) than PFBCl.[1] | Reagent artifacts can interfere; byproduct must be removed. |

| Pentafluorobenzoyl Chloride (PFBCl) | Alcohols, Phenols, Amines, Thiols | GC-ECD, GC-NICI-MS | Highly reactive; excellent sensitivity.[1][15] | Produces corrosive HCl byproduct; can be more aggressive, leading to side reactions. |

| Trifluoroacetic Anhydride (TFAA) | Alcohols, Phenols, Amines | GC-ECD, GC-MS | Highly reactive; forms very volatile derivatives.[1] | Derivatives can be less stable; lower ECD response than PFB derivatives. |

| Heptafluorobutyric Anhydride (HFBA) | Alcohols, Phenols, Amines | GC-ECD, GC-MS | Forms stable and volatile derivatives; good ECD response.[16] | Can produce interfering reagent artifacts. |

Safety and Handling

Pentafluorobenzoic anhydride and its parent acid are corrosive and can cause skin and serious eye irritation.[17][18] Handling should always be performed in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[17][19] The reagent is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[20]

Conclusion

Pentafluorobenzoic anhydride is a versatile and highly effective reagent in the modern research laboratory. Its primary strength lies in its ability to act as a derivatizing agent, enabling the ultra-trace quantification of a wide range of compounds by leveraging the extreme sensitivity of electron capture-based detection methods. Furthermore, its utility as a potent acylating agent provides synthetic chemists with a valuable tool for constructing complex molecules and advanced materials. By understanding the chemical principles behind its reactivity and adhering to robust experimental protocols, researchers can effectively employ PFBAA to achieve their analytical and synthetic goals.

References

- G. F. P. A. S. C. C. M. L. A. J. M. S. L. H. B. J. H. L. A. A. C. J. C. A. G. C. A. M. H. F. D. M. G. R. S. (1989). Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography. Journal of Chromatography A, 466, 251–270.

- BenchChem. (n.d.). A Comparative Guide to Pentafluorobenzoic Acid and Other Derivatizing Agents in Analytical Chemistry. BenchChem.

- ChemicalBook. (n.d.). 2 3 4 5 6-PENTAFLUOROBENZOIC ANHYDRIDE synthesis. ChemicalBook.

- Chemsrc. (n.d.). 2 3 4 5 6-pentafluorobenzoic anhydride | CAS#:15989-99-8. Chemsrc.

- Weintraub, S. T., Satsangi, R. K., Simmons, A. M., Williams, R. F., & Pinckard, R. N. (1993). Synthesis of pentafluorobenzoic anhydride: a superior derivatizing agent for lipids. Analytical Chemistry, 65(17), 2400-2402.

- Chem-Impex. (n.d.). Pentafluorobenzoic acid. Chem-Impex.

- Synquest Labs. (n.d.). Pentafluorobenzoic acid Safety Data Sheet. Synquest Labs.

- ElectronicsAndBooks. (n.d.). PENTAFLUOROBENZOIC ANHYDRIDE AS A DERIVATIZING AGENT FOR ALCOHOLS AND HYDROXY FATTY ACID METHYL ESTERS DETECTED BY ELECTRON CAPT. ElectronicsAndBooks.

- Weintraub, S. T., Lear, C., & Pinckard, R. N. (1990). Analysis of platelet-activating factor by GC-MS after direct derivatization with pentafluorobenzoyl chloride and heptafluorobutyric anhydride. Journal of lipid research, 31(4), 719–725.

- SAFETY DATA SHEET. (n.d.). 74760SP.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET. Sigma-Aldrich.

- Fisher Scientific. (2015). SAFETY DATA SHEET - Pentafluorobenzoic acid. Fisher Scientific.

- BenchChem. (n.d.). The Role of Pentafluorophenol in Modern Peptide Synthesis: A Technical Guide. BenchChem.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pentafluorobenzoic Acid: A Key Enabler in Material Science Innovation. NINGBO INNO PHARMCHEM CO.,LTD..

- Ford, D. A. (2012). An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. ResearchGate.

- CovaChem. (n.d.). GC Derivatization Reagents for Gas Chromatography. CovaChem.

- Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Organic Chemistry Portal.

- LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. Chemistry LibreTexts.

- Leslie, J. M. (2020). Acylation using an anhydride. YouTube.

- Orita, A., et al. (2001). Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)3. Tetrahedron Letters, 42(47), 8311-8313.

- Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Luxembourg Bio Technologies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. covachem.com [covachem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Ester synthesis by acylation [organic-chemistry.org]

- 10. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. nbinno.com [nbinno.com]

- 14. chemimpex.com [chemimpex.com]

- 15. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 16. 2 3 4 5 6-pentafluorobenzoic anhydride | CAS#:15989-99-8 | Chemsrc [chemsrc.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

- 19. buyat.ppg.com [buyat.ppg.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Esterification of Alcohols using Pentafluorobenzoic Anhydride

For researchers, scientists, and professionals in drug development and synthetic chemistry, the efficient formation of ester bonds is a cornerstone of molecular construction. Among the arsenal of acylating agents, Pentafluorobenzoic Anhydride (PFBA) stands out for its high reactivity and utility in specialized applications, such as the derivatization of analytes for gas chromatography. This guide provides a comprehensive overview of the mechanism, kinetics, and practical application of PFBA in the esterification of alcohols, grounded in established chemical principles and field-proven insights.

Introduction: The Strategic Advantage of Pentafluorobenzoic Anhydride

Pentafluorobenzoic Anhydride, the symmetrical anhydride of pentafluorobenzoic acid, is a powerful acylating agent. Its efficacy stems from the potent electron-withdrawing nature of the pentafluorophenyl group. This aromatic system, laden with five highly electronegative fluorine atoms, imparts several key characteristics:

-

Exceptional Electrophilicity: The fluorine atoms inductively withdraw electron density from the aromatic ring and, consequently, from the carbonyl carbons of the anhydride. This creates highly electrophilic centers that are exceptionally susceptible to nucleophilic attack by alcohols.

-

Excellent Leaving Group: The pentafluorobenzoate anion is a stable, non-nucleophilic leaving group, a consequence of the effective delocalization of the negative charge across the carboxylate group and the electron-deficient aromatic ring. This thermodynamic stability drives the reaction forward.

-

Utility in Analytical Chemistry: The resulting pentafluorobenzoyl (PFB) esters are highly volatile and possess a strong affinity for electron capture detectors (ECD), making PFBA an excellent derivatizing agent for the trace analysis of alcohols by gas chromatography.[1]

This guide will delve into the mechanistic intricacies of this reaction, provide actionable protocols, and present data to inform your experimental design.

The Core Mechanism: A Tale of Two Pathways

The esterification of an alcohol with pentafluorobenzoic anhydride proceeds via a nucleophilic acyl substitution mechanism. The reaction can be conducted without a catalyst, relying on the intrinsic reactivity of PFBA, or its rate can be dramatically enhanced through catalysis.

The Uncatalyzed Pathway

In the absence of a catalyst, the reaction is a direct nucleophilic attack of the alcohol on one of the carbonyl carbons of the anhydride.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks one of the electrophilic carbonyl carbons of PFBA. This forms a transient tetrahedral intermediate.

-

Collapse of the Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The carbonyl double bond reforms, leading to the expulsion of the pentafluorobenzoate anion as a leaving group.

-

Deprotonation: The resulting protonated ester is then deprotonated, typically by the pentafluorobenzoate anion or another weak base in the reaction mixture, to yield the final ester product and a molecule of pentafluorobenzoic acid.

This uncatalyzed reaction is generally effective for primary and secondary alcohols due to the high reactivity of PFBA.

The DMAP-Catalyzed Pathway: A Nucleophilic Relay

For more sterically hindered or less reactive alcohols, or when rapid and complete conversion is paramount, the use of a nucleophilic catalyst is highly recommended. 4-(Dimethylamino)pyridine (DMAP) is an exceptionally potent catalyst for this transformation, capable of accelerating reaction rates by several orders of magnitude.

The DMAP-catalyzed mechanism proceeds through a more reactive intermediate:

-

Formation of the Acylpyridinium Ion: DMAP, being a more potent nucleophile than the alcohol, first attacks the anhydride. This displaces a pentafluorobenzoate anion and forms a highly reactive N-pentafluorobenzoyl-4-dimethylaminopyridinium intermediate. This species is significantly more electrophilic than the parent anhydride.

-

Nucleophilic Attack by the Alcohol: The alcohol then readily attacks the carbonyl carbon of the acylpyridinium ion.

-

Ester Formation and Catalyst Regeneration: The tetrahedral intermediate collapses, forming the desired ester and regenerating the DMAP catalyst. The displaced DMAP is then free to participate in another catalytic cycle. The protonated DMAP is deprotonated by the pentafluorobenzoate anion.

This catalytic cycle provides a low-energy pathway for the reaction, enabling efficient esterification under mild conditions, often at room temperature.

}

Data Presentation: Reactivity and Yields

The reactivity of alcohols with pentafluorobenzoic anhydride generally follows the order of steric accessibility: primary > secondary >> tertiary. While PFBA is highly reactive, quantitative yields are often dependent on the specific alcohol substrate and the reaction conditions. The use of DMAP as a catalyst typically ensures high to excellent yields for primary and secondary alcohols. Tertiary alcohols are significantly more challenging due to steric hindrance around the hydroxyl group, which impedes the nucleophilic attack. Under forcing conditions, elimination side reactions may also occur with tertiary alcohols.

| Alcohol Type | Substrate Example | Catalyst | Typical Yield | Notes |

| Primary | Benzyl Alcohol | DMAP (cat.) | >95% | Reaction is typically rapid and clean at room temperature. |

| Primary | 1-Octanol | DMAP (cat.) | >95% | High conversion is expected under mild conditions. |

| Secondary | 2-Butanol | DMAP (cat.) | 90-95% | Reaction may require slightly longer times or gentle heating compared to primary alcohols. |

| Secondary | Cyclohexanol | DMAP (cat.) | ~90% | Steric bulk of the cyclic system can slightly reduce the reaction rate. |

| Tertiary | tert-Butanol | DMAP (cat.) | <10% | Esterification is generally unsuccessful due to severe steric hindrance. Elimination is a likely side reaction. |

Note: The yields presented are typical and can vary based on reaction scale, purity of reagents, and specific reaction conditions.

Experimental Protocols

The following protocols provide a general framework for the esterification of alcohols with pentafluorobenzoic anhydride. It is imperative that all glassware is thoroughly dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride.

General Protocol for DMAP-Catalyzed Esterification

This protocol is suitable for primary and secondary alcohols.

Materials:

-

Pentafluorobenzoic anhydride (PFBA) (1.05 eq.)

-

Alcohol (1.0 eq.)

-

4-(Dimethylamino)pyridine (DMAP) (0.05 - 0.1 eq.)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Round-bottom flask with a magnetic stir bar

-

Inert atmosphere setup (nitrogen or argon)

-

Standard glassware for aqueous workup and extraction

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (1.0 eq.) and DMAP (0.05 - 0.1 eq.).

-

Solvent Addition: Add anhydrous DCM to dissolve the reagents. The concentration is typically in the range of 0.1-0.5 M.

-

Reagent Addition: While stirring, add a solution of pentafluorobenzoic anhydride (1.05 eq.) in anhydrous DCM dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alcohol is consumed. For secondary alcohols, gentle heating (e.g., 40 °C) may be required to expedite the reaction.

-

Workup:

-

Upon completion, dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO₃ (to remove pentafluorobenzoic acid), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solvent in vacuo.

-

-

Purification: The crude ester can be purified by column chromatography on silica gel if necessary.

}

Conclusion and Best Practices

Pentafluorobenzoic anhydride is a highly effective reagent for the esterification of primary and secondary alcohols, a property attributed to the strong electron-withdrawing capacity of the pentafluorophenyl ring. The reaction can be significantly accelerated by the use of a nucleophilic catalyst such as DMAP, which enables high yields under mild conditions.

Key considerations for successful esterification:

-

Anhydrous Conditions: PFBA is sensitive to moisture. Ensure all reagents, solvents, and glassware are scrupulously dry.

-

Inert Atmosphere: Conduct reactions under an inert atmosphere to prevent hydrolysis of the anhydride.

-

Catalyst Choice: For challenging substrates, DMAP is a superior catalyst.

-

Workup Procedure: A standard aqueous workup is generally effective for removing the catalyst and the carboxylic acid byproduct.

-

Substrate Limitations: Be aware of the significant steric limitations for tertiary alcohols.

By understanding the underlying mechanism and adhering to these best practices, researchers can effectively leverage pentafluorobenzoic anhydride for the synthesis of pentafluorobenzoyl esters in a variety of applications, from complex molecule synthesis to sensitive analytical derivatizations.

References

-

A. F. M. G. D. A. S. E. D. R. C. D. J. G. C. H. C. A. M. H. F. J. S. P. J. G. P. S. A. G. S. I. T. V. K. E. J. A. V. R. W. W. (1989). Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography. Journal of Chromatography A, 466, 251–270. [Link]

Sources

An In-depth Technical Guide on the Solubility of Pentafluorobenzoic Anhydride in Organic Solvents

Introduction

Pentafluorobenzoic anhydride, with the chemical formula (C₆F₅CO)₂O, is a highly reactive acylating agent pivotal in advanced organic synthesis. Its utility in the preparation of specialized esters, amides, and other derivatives is of significant interest to researchers in drug discovery and materials science. The pentafluorobenzoyl group it introduces can enhance the thermal stability, lipophilicity, and metabolic stability of molecules, and its electron-capturing properties make it an excellent derivatizing agent for gas chromatography.

A fundamental yet often overlooked aspect crucial for the successful application of this reagent is its solubility profile in various organic solvents. The choice of solvent not only dictates the dissolution of the anhydride but also profoundly influences reaction kinetics, pathway selection, and product purification. This guide provides a comprehensive examination of the solubility characteristics of pentafluorobenzoic anhydride, offering a blend of theoretical principles and practical insights to aid researchers in optimizing their synthetic methodologies.

Physicochemical Properties of Pentafluorobenzoic Anhydride

Understanding the solubility of a compound begins with a firm grasp of its molecular structure and physical properties. These characteristics determine the nature and strength of intermolecular forces between the solute and solvent molecules, which is the cornerstone of the dissolution process.

| Property | Value | Reference |

| CAS Number | 15989-99-8 | [1] |

| Molecular Formula | C₁₄F₁₀O₃ | [2] |

| Molecular Weight | 406.13 g/mol | [2] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 66-70 °C | [3] |

The structure of pentafluorobenzoic anhydride is characterized by two electron-deficient pentafluorophenyl rings linked by an anhydride functional group. The highly electronegative fluorine atoms create a significant dipole moment within the C-F bonds, but the symmetrical arrangement of the pentafluorophenyl groups may result in a relatively low overall molecular dipole moment. The anhydride linkage itself is polar. This combination of a large, relatively nonpolar aromatic system and a central polar functional group dictates a nuanced solubility behavior.

Theoretical Framework of Solubility: "Like Dissolves Like"

The principle of "like dissolves like" serves as a foundational concept in predicting solubility. This adage suggests that substances with similar intermolecular forces are likely to be soluble in one another. For pentafluorobenzoic anhydride, the following interactions are key:

-

Van der Waals Forces: These are the primary forces at play in nonpolar solvents. The large, fluorinated aromatic rings of the anhydride can engage in these interactions.

-

Dipole-Dipole Interactions: The polar anhydride group can interact with polar solvent molecules.

-

Reactivity: As an acid anhydride, it will react with protic solvents such as water and alcohols.

Based on these principles, we can anticipate that pentafluorobenzoic anhydride will exhibit favorable solubility in aprotic solvents of varying polarity and will likely react with, rather than simply dissolve in, protic solvents.

Solubility Profile of Pentafluorobenzoic Anhydride

While specific quantitative solubility data for pentafluorobenzoic anhydride is not extensively documented in publicly available literature, a qualitative understanding can be constructed from its chemical properties, the known solubility of its non-fluorinated analog (benzoic anhydride), and its documented use in various reaction media. Benzoic anhydride is known to be soluble in a range of common organic solvents including alcohols, ethers, chloroform, acetone, ethyl acetate, benzene, and toluene, while being insoluble in water.[3][4] The presence of the two large, fluorinated aromatic rings in pentafluorobenzoic anhydride is expected to enhance its solubility in many organic solvents compared to benzoic acid.

The following table provides a qualitative assessment of the solubility of pentafluorobenzoic anhydride in a selection of common organic solvents, categorized by their type.

| Solvent Class | Solvent | Expected Solubility | Rationale and Field Insights |

| Polar Aprotic | Tetrahydrofuran (THF) | Soluble | THF is a common solvent for acylation reactions using anhydrides. Its ether functionality can solvate the anhydride group, while its overall character is compatible with the aromatic rings.[5] |

| Acetone | Soluble | The polar carbonyl group of acetone can interact favorably with the anhydride linkage. | |

| Ethyl Acetate | Soluble | Similar to acetone, the ester functionality can solvate the polar part of the molecule. | |

| Acetonitrile | Soluble | A polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethylformamide (DMF) | Soluble | Often used in peptide coupling and other acylation reactions, indicating good solubility for the anhydride.[6] | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | A very strong polar aprotic solvent, though its reactivity should be considered for specific applications. | |

| Nonpolar | Toluene | Soluble | The aromatic nature of toluene promotes favorable van der Waals interactions with the pentafluorophenyl rings. It is a common solvent for Friedel-Crafts acylations. |

| Hexane | Sparingly Soluble to Insoluble | The large, polar anhydride group will limit solubility in purely aliphatic, nonpolar solvents. | |

| Diethyl Ether | Soluble | A common solvent for organic reactions, its slight polarity and ability to engage in van der Waals forces make it a suitable solvent.[3] | |

| Polar Protic | Water | Insoluble (Reacts) | As an anhydride, it will undergo hydrolysis to form pentafluorobenzoic acid.[7] |

| Alcohols (e.g., Methanol, Ethanol) | Reacts | Will readily react with alcohols to form the corresponding pentafluorobenzoate ester and pentafluorobenzoic acid.[8][9] |

Reactivity in Protic Solvents: A Critical Consideration

It is imperative for the researcher to recognize that in protic solvents like water and alcohols, the dissolution of pentafluorobenzoic anhydride is accompanied by a chemical reaction.

Hydrolysis: (C₆F₅CO)₂O + H₂O → 2 C₆F₅COOH

Alcoholysis: (C₆F₅CO)₂O + ROH → C₆F₅COOR + C₆F₅COOH

This reactivity precludes the use of protic solvents when the intention is to use the anhydride as an acylating agent in its intact form. However, this reactivity is harnessed in derivatization procedures where the formation of a pentafluorobenzoate ester is the desired outcome.[8]

Experimental Protocol for Solubility Determination

For applications requiring precise knowledge of solubility, a gravimetric method can be employed. This protocol provides a reliable means to quantify the solubility of pentafluorobenzoic anhydride in a chosen aprotic solvent.

Objective: To determine the solubility of pentafluorobenzoic anhydride in a given aprotic solvent at a specific temperature.

Materials:

-

Pentafluorobenzoic anhydride

-

Anhydrous solvent of choice

-

Temperature-controlled shaker or stirrer

-

Analytical balance

-

Filtration apparatus (e.g., syringe filter with a chemically resistant membrane)

-

Pre-weighed vials

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of pentafluorobenzoic anhydride to a known volume of the anhydrous solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a stirrer plate with a water bath to maintain a constant temperature.

-

Agitate the mixture for a sufficient period (e.g., 24 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

-

-

Separation of the Solid Phase:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed vial.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the melting point of the anhydride until a constant weight is achieved.

-

Record the final weight of the vial containing the dried solute.

-

-

Calculation:

-

Calculate the mass of the dissolved pentafluorobenzoic anhydride by subtracting the initial weight of the empty vial from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL of solvent or moles per liter.

-

Self-Validation: To ensure the reliability of the results, it is recommended to perform the experiment in triplicate. Additionally, approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a solution at a higher temperature and allowing it to cool to the target temperature) can validate the obtained solubility value.

Solvent Selection for Synthetic Applications

The choice of solvent is a critical parameter in reactions involving pentafluorobenzoic anhydride. The following decision-making workflow, represented as a Graphviz diagram, can guide the selection process.

Caption: A decision-making workflow for selecting an appropriate solvent for reactions involving pentafluorobenzoic anhydride.

Conclusion

Pentafluorobenzoic anhydride is a potent reagent whose effectiveness is intrinsically linked to its solubility and stability in the chosen reaction medium. While quantitative solubility data remains sparse, a robust qualitative understanding can be derived from its physicochemical properties and its known reactivity. This guide has provided a framework for understanding and predicting the solubility of pentafluorobenzoic anhydride in a variety of organic solvents. By adhering to the principles of "like dissolves like," recognizing the reactivity with protic solvents, and employing systematic experimental determination when necessary, researchers can confidently select the optimal solvent to unlock the full synthetic potential of this valuable compound.

References

-

PubMed. Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography. [Link]

-

PubMed. Acetylation and pentafluorobenzoylation of lidocaine metabolites in aqueous solution and identification of derivatives by combined gas chromatography/mass spectrometry. [Link]

-

Chemsrc. 2 3 4 5 6-pentafluorobenzoic anhydride | CAS#:15989-99-8. [Link]

-

Wikipedia. Benzoic anhydride. [Link]

-

ResearchGate. An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. [Link]

-

MDPI. Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. [Link]

-

PubMed. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3). [Link]

-

Organic Chemistry Portal. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. [Link]

-

ResearchGate. Highly Powerful and Practical Acylation of Alcohols with Acid Anhydride Catalyzed by Bi(OTf)3. [Link]

-

YouTube. Acylation of Alcohols, Part 2: with Other Acylating Reagents. [Link]

-

MDPI. Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. [Link]

Sources

- 1. SDS of 2 3 4 5 6-Pentafluorobenzoic Anhydride, Safety Data Sheets, CAS 15989-99-8 - chemBlink [chemblink.com]

- 2. 15989-99-8・2,3,4,5,6-Pentafluorobenzoic Anhydride・169-26301・165-26303[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Benzoic anhydride, 98% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. gcms.cz [gcms.cz]

- 6. tcichemicals.com [tcichemicals.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography [pubmed.ncbi.nlm.nih.gov]

- 9. Highly powerful and practical acylation of alcohols with acid anhydride catalyzed by Bi(OTf)(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

Pentafluorobenzoic Anhydride: A Comprehensive Technical Guide to a Versatile Acylating Agent in Modern Organic Synthesis

Abstract

Pentafluorobenzoic anhydride (PFBA) has emerged as a powerful and versatile reagent in the synthetic chemist's toolbox. Characterized by the highly electron-deficient pentafluorophenyl group, PFBA serves as a potent acylating agent with exceptional reactivity and unique properties. This guide provides an in-depth exploration of PFBA's role as a fundamental building block, moving beyond simple reaction lists to explain the causal chemistry behind its applications. We will delve into its utility in esterification and amidation, with a special focus on peptide synthesis, its critical function as a derivatizing agent for trace analysis in chromatography, and its emerging applications in materials science. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct advantages of this reagent to overcome synthetic challenges and enhance analytical sensitivity.

Introduction: The Physicochemical Rationale for Pentafluorobenzoic Anhydride's Utility

Pentafluorobenzoic anhydride, [(C₆F₅CO)₂O], is a white crystalline solid derived from pentafluorobenzoic acid.[1][2] Its synthetic utility is fundamentally rooted in the powerful electron-withdrawing nature of the five fluorine atoms on the aromatic ring. This inductive effect creates a highly electrophilic carbonyl carbon, making the anhydride exceptionally susceptible to nucleophilic attack.

The pentafluorobenzoate anion is a superb leaving group due to the stabilization of its negative charge by the perfluorinated ring. This inherent reactivity allows acylation reactions to proceed under mild conditions, often without the need for strong catalysts, thereby preserving sensitive functional groups elsewhere in the molecule. Unlike its acyl chloride counterpart, pentafluorobenzoyl chloride, the anhydride's reactions produce pentafluorobenzoic acid as a byproduct, which is less corrosive and often more easily removed during workup than hydrochloric acid.[3][4]

Key Physicochemical Properties

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₁₄F₁₀O₃ | High fluorine content is key for analytical applications. |

| Molecular Weight | 406.15 g/mol | --- |

| Appearance | White Crystalline Solid | Easy to handle and weigh. |

| Melting Point | 66-68 °C | Relatively low melting point.[3] |

| Reactivity | High | Highly electrophilic carbonyls facilitate rapid reactions. |

| Byproduct | Pentafluorobenzoic Acid | Less corrosive and volatile than HCl from acyl chlorides. |

Core Application: Acylation Reactions - Ester & Amide Formation

The primary function of PFBA in synthetic chemistry is as a potent pentafluorobenzoylating agent. It readily reacts with nucleophiles such as alcohols, amines, and thiols to form the corresponding esters, amides, and thioesters.[5]

Esterification

PFBA is an excellent reagent for the esterification of primary and secondary alcohols.[6] The reaction proceeds rapidly, often at room temperature, and is catalyzed by a non-nucleophilic base like pyridine or triethylamine, which serves to activate the alcohol and neutralize the pentafluorobenzoic acid byproduct.

Causality of Experimental Choices: The choice of a base is critical. A sterically hindered, non-nucleophilic base is preferred to prevent it from competing with the alcohol in attacking the anhydride. Anhydrous solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are essential to prevent hydrolysis of the highly reactive anhydride.

Protocol 1: General Esterification of a Primary Alcohol

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the primary alcohol (1.0 eq) in anhydrous DCM (0.1 M).

-

Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Acylation: Add pentafluorobenzoic anhydride (1.1 eq) portion-wise to the solution. The reaction is often mildly exothermic.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting alcohol is complete (typically 1-3 hours).

-

Work-up: Quench the reaction by adding 1 M HCl solution to neutralize excess pyridine. Transfer the mixture to a separatory funnel and extract the organic layer.

-

Purification: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Isolation: Purify the resulting crude product by flash column chromatography (silica gel) using an appropriate solvent system (e.g., hexane/ethyl acetate) to yield the pure pentafluorobenzoate ester.

Caption: Workflow for the esterification of an alcohol using PFBA.

Amidation and Peptide Synthesis

The reaction of PFBA with primary or secondary amines provides a direct and efficient route to pentafluorobenzamides.[4][7] This transformation is particularly relevant in the field of drug development and peptide chemistry. While pre-formed pentafluorophenyl (PFP) active esters are commonly used in solid-phase peptide synthesis (SPPS), symmetric anhydrides like PFBA can be used for solution-phase coupling or for the in-situ generation of the activated species.[8][9][10]

The high reactivity of PFBA allows for rapid amide bond formation, minimizing the risk of racemization at the adjacent chiral center of an amino acid, a critical consideration in peptide synthesis.[11]

Caption: General mechanism for amidation using PFBA.

Advanced Application: Derivatization for Analytical Sciences

A significant and field-proven application of PFBA is in analytical chemistry as a derivatizing agent for gas chromatography (GC), particularly when coupled with an electron-capture detector (ECD) or mass spectrometry (MS) using electron-capture negative-ion chemical ionization (ECNCI).[6][12]

The Principle of Enhancement: Many bioactive molecules, such as alcohols, phenols, and amines, exhibit poor chromatographic behavior and low detector response. Derivatization with PFBA converts these polar functional groups into their corresponding pentafluorobenzoate esters or amides.[5] The key advantages are:

-

Volatility: The resulting derivatives are more volatile and thermally stable, leading to improved peak shape and resolution in GC.

-

Exceptional Sensitivity: The five highly electronegative fluorine atoms make the derivative extremely sensitive to electron-capture detectors, enabling the detection and quantification of analytes at picogram or even femtogram levels.[12] This is a significant improvement over other derivatizing agents like heptafluorobutyric anhydride (HFBA).[13]

This technique is widely employed in lipid analysis, steroid profiling, and environmental trace analysis.[3][14]

Protocol 2: Derivatization of a Steroid for GC-ECD Analysis

-

Sample Preparation: Place a dried extract containing the steroid analyte (e.g., 1-10 µg) into a 1 mL conical reaction vial.

-

Reagent Addition: Add 100 µL of a 10% (w/v) solution of pentafluorobenzoic anhydride in anhydrous toluene.

-

Catalyst: Add 10 µL of anhydrous pyridine as a catalyst.

-

Reaction: Cap the vial tightly with a Teflon-lined cap and heat at 60 °C for 30 minutes.

-

Evaporation: Cool the vial to room temperature and evaporate the solvent and excess reagent to dryness under a gentle stream of dry nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of hexane or another suitable solvent for GC injection.

-

Analysis: Inject 1 µL of the final solution into the GC-ECD system.

Emerging Frontiers: Polymer and Materials Science

The pentafluorophenyl active ester moiety, readily installed using PFBA, is a cornerstone of modern materials science, particularly for creating "active ester" polymers.[15] These polymers, such as poly(pentafluorophenyl methacrylate), act as versatile platforms for post-polymerization modification. By reacting the polymer brushes with a library of different amines, surfaces with diverse functionalities can be rapidly generated.[15] PFBA can be used to modify surfaces that possess hydroxyl or amine functionalities, imparting hydrophobicity, chemical resistance, or creating a reactive handle for further covalent immobilization of biomolecules or catalysts.[16]

Conclusion

Pentafluorobenzoic anhydride is far more than a simple acylating agent; it is a high-performance building block whose utility is directly derived from the predictable and powerful electronic effects of its perfluorinated aromatic system. Its high reactivity under mild conditions makes it ideal for the synthesis of complex molecules, while its unique polyfluorinated nature provides an unparalleled advantage in the derivatization of analytes for ultra-trace detection. For researchers in organic synthesis, drug discovery, and analytical chemistry, a thorough understanding of PFBA's reactivity and applications provides a strategic advantage in achieving their scientific goals.

References

-

2 3 4 5 6-pentafluorobenzoic anhydride | CAS#:15989-99-8 | Chemsrc . Chemsrc.com. Available from: [Link]

-

Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography . PubMed. Available from: [Link]

-

Synthesis of pentafluorobenzoic anhydride: a superior derivatizing agent for lipids . American Chemical Society. Available from: [Link]

-

PENTAFLUOROBENZOIC ANHYDRIDE AS A DERIVATIZING AGENT FOR ALCOHOLS AND HYDROXY FATTY ACID METHYL ESTERS DETECTED BY ELECTRON CAPT . ElectronicsAndBooks. Available from: [Link]

-

Analysis of platelet-activating factor by GC-MS after direct derivatization with pentafluorobenzoyl chloride and heptafluorobutyric anhydride . Scholars @ UT Health San Antonio. Available from: [Link]

-

Synthesis of pentafluorobenzoic anhydride: a superior derivatizing agent for lipids | Analytical Chemistry - ACS Publications . ACS Publications. Available from: [Link]

-

Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution . Royal Society of Chemistry. Available from: [Link]

-

August 2019 — "Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids " . Fluorine notes. Available from: [Link]

-

Pentafluorobenzoic acid - Wikipedia . Wikipedia. Available from: [Link]

-

Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP) . ACS Publications. Available from: [Link]

-

Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method . ResearchGate. Available from: [Link]

-

pentafluorobenzyl bromide derivatization: Topics by Science.gov . Science.gov. Available from: [Link]

-

Synthesis of peptides on solid phase using pentafluorophenyl esters . ResearchGate. Available from: [Link]

-

2,3,4,5,6-Pentafluorobenzoic anhydride | CAS 15989-99-8 . Chemical-Suppliers.com. Available from: [Link]

-

Peptide synthesis - Wikipedia . Wikipedia. Available from: [Link]

-

Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem . National Institutes of Health. Available from: [Link]

-

Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 . PMC - PubMed Central. Available from: [Link]

-

Methods and protocols of modern solid phase peptide synthesis . ResearchGate. Available from: [Link]

-

Making Amides from Acid Anhydrides . Chemistry LibreTexts. Available from: [Link]

-

Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes . Polymer Chemistry (RSC Publishing). Available from: [Link]

-

Ester synthesis by esterification . Organic Chemistry Portal. Available from: [Link]

-

20.10 Synthesis and Reactions of Amides . YouTube. Available from: [Link]

Sources

- 1. Pentafluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 2. Pentafluorobenzoic acid | C7HF5O2 | CID 11770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 15989-99-8・2,3,4,5,6-Pentafluorobenzoic Anhydride・169-26301・165-26303[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 6. Pentafluorobenzoic anhydride as a derivatizing agent for alcohols and hydroxy fatty acid methyl esters detected by electron capture in gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 12. electronicsandbooks.com [electronicsandbooks.com]

- 13. 2 3 4 5 6-pentafluorobenzoic anhydride | CAS#:15989-99-8 | Chemsrc [chemsrc.com]

- 14. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 15. Synthesis and post-polymerization modification of poly(pentafluorophenyl methacrylate) brushes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. chemimpex.com [chemimpex.com]

Harnessing the Power of Electrophilicity: A Guide to Exploratory Reactions of Pentafluorobenzoic Anhydride with Novel Compounds

An In-Depth Technical Guide:

Abstract